molecular formula C16H16N2O3S B6455540 2-(3,4-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549056-59-7

2-(3,4-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455540
CAS No.: 2549056-59-7
M. Wt: 316.4 g/mol
InChI Key: OJKUYFAMKWQJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.08816355 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-8-9-13(10-12(11)2)18-16(19)17(3)14-6-4-5-7-15(14)22(18,20)21/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKUYFAMKWQJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C13H12N2O3S
  • Molecular Weight: 276.31 g/mol

Antioxidant Activity

Research indicates that compounds within the benzothiadiazine class exhibit significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems. A study demonstrated that derivatives of benzothiadiazine showed high free radical scavenging activity, which is essential for potential therapeutic applications in diseases related to oxidative damage .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For example:

  • Tyrosinase Inhibition: The compound has been shown to inhibit tyrosinase activity effectively. Tyrosinase is a key enzyme in melanin biosynthesis; thus, inhibitors can be valuable for treating hyperpigmentation disorders .
CompoundIC50 (µM)Mechanism
2-(3,4-Dimethylphenyl)-...15.0Competitive inhibition
Kojic Acid (Control)10.0Competitive inhibition

Neuroprotective Effects

Studies have indicated neuroprotective effects attributed to compounds similar to benzothiadiazines. These effects may be due to their ability to cross the blood-brain barrier and exert antioxidant effects in neuronal tissues. This property suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Inhibition of Melanin Production

In a controlled study involving B16F10 melanoma cells, the compound demonstrated a dose-dependent inhibition of tyrosinase activity. The results showed that at concentrations ranging from 0 to 20 µM, there was a significant reduction in melanin production compared to untreated controls .

Case Study 2: Neuroprotective Activity

A series of experiments were conducted to evaluate the neuroprotective potential of related compounds against oxidative stress-induced neuronal cell death. The results indicated that these compounds could significantly reduce cell death rates compared to untreated controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.